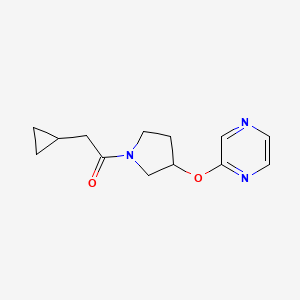

2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a cyclopropyl group, a pyrazin-2-yloxy moiety, and a pyrrolidin-1-yl group

Méthodes De Préparation

The synthesis of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps One common synthetic route starts with the preparation of the pyrazin-2-yloxy intermediate, which is then coupled with a pyrrolidine derivativeReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Analyse Des Réactions Chimiques

2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

It is not possible to create a detailed article focusing solely on the applications of "2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone" with comprehensive data tables and well-documented case studies using the provided search results, as the search results offer very limited information about this specific compound. However, based on the available information and general knowledge of similar compounds, here's what can be inferred:

About the Compound

This compound is a chemical compound that contains a pyrrolidine ring substituted with a pyrazine and a cyclopropyl group .

Potential Applications

Based on the search results, the applications of This compound can be extrapolated from similar compounds containing pyrazine and pyrrolidine rings.

Chemistry

- Building block for synthesis : It can be used as a building block for synthesizing more complex molecules.

- Cyclization reactions: The synthesis of similar compounds involves the formation of isoxazole rings through cyclization reactions.

Biology

- Biological activities: It may be investigated for potential biological activities like antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

- Drug development: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazin-2-yloxy moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparaison Avec Des Composés Similaires

2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:

3-(1H-Pyrazol-4-yloxy)pyrazin-2-amine: This compound also features a pyrazin-2-yloxy moiety but differs in its overall structure and biological activity.

Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazine rings but have different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug design, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound consists of a cyclopropyl group, a pyrazin-2-yloxy moiety, and a pyrrolidin-1-yl group. The synthesis typically involves multiple steps, starting with the preparation of the pyrazin-2-yloxy intermediate, which is then coupled with a pyrrolidine derivative. Reaction conditions often include organic solvents and catalysts to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazin-2-yloxy moiety is known for its ability to bind to active sites on target proteins, modulating their activity and influencing various cellular pathways. This interaction can lead to significant biological effects, including alterations in enzyme activity and receptor signaling pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development in metabolic disorders.

- Receptor Binding : Investigations into receptor binding affinities are ongoing, with some evidence suggesting that it may interact with neurotransmitter receptors, potentially influencing neurological functions .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1H-Pyrazol-4-yloxy)pyrazin-2-amine | Pyrazine and pyrazol rings | Moderate antimicrobial activity |

| Pyrrolopyrazine derivatives | Pyrrole and pyrazine rings | Varied biological activities based on substituents |

| 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | Similar moieties but different substitutions | Potential anticancer properties |

The comparative analysis highlights the distinct combination of functional groups in this compound, which may confer unique chemical and biological properties not found in related compounds.

Case Studies

Recent studies have explored the pharmacological potential of this compound:

- Antiviral Screening : A study investigating the antiviral effects against dengue virus indicated that derivatives similar to 2-Cyclopropyl compounds showed promising results in inhibiting viral replication pathways .

- Cancer Research : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy. The specific mechanisms by which these compounds exert their effects are still under investigation .

Propriétés

IUPAC Name |

2-cyclopropyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,8,10-11H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBQHMGFDZXOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.